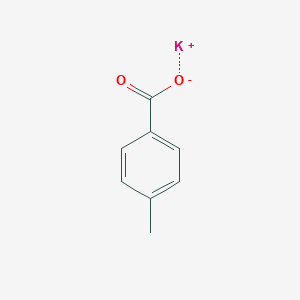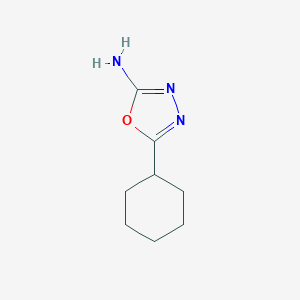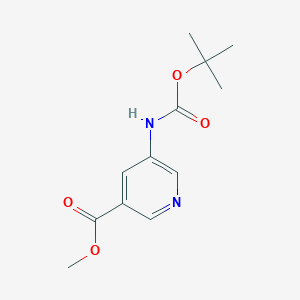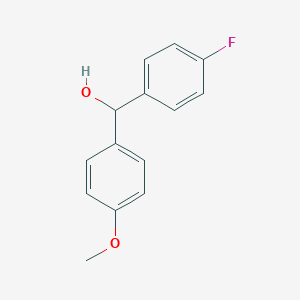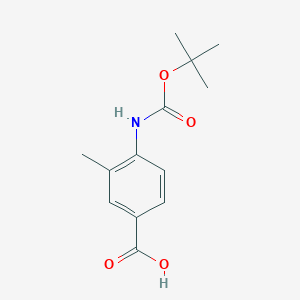
4-((叔丁氧羰基)氨基)-3-甲基苯甲酸
描述
“4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications . It is also a reactant in the synthesis of bestatin derived hydroxamic acids as potent pan-HDAC inhibitors .
Synthesis Analysis
The synthesis of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is C12H15NO4 . The molecular weight of this compound is 237.26 .Chemical Reactions Analysis
The chemical reactions involving “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” are complex due to the multiple reactive groups present in the compound. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .科学研究应用
Peptide Synthesis
- Specific Scientific Field : Biochemistry, specifically peptide synthesis .
- Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application or Experimental Procedures : The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Preparation of tert-butoxycarbonyl Derivatives of Amino Acids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of tert-butoxycarbonyl derivatives of amino acids .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with di-tert-butyl pyrocarbonate to yield the desired product .
- Results or Outcomes : The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .
Preparation of Ionic Liquids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application or Experimental Procedures : The compound is used in the preparation of Boc-AAILs. These protected AAILs are used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
- Methods of Application or Experimental Procedures : The compound is used in a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
Synthesis of 1,2,4-Triazoles
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of 1,2,4-triazoles .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield 1,2,4-triazoles .
- Results or Outcomes : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .
Preparation of Non-standard Protected Amino Acid Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of non-standard protected amino acid derivatives .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield non-standard protected amino acid derivatives .
- Results or Outcomes : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
安全和危害
属性
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATSAXPXARPPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572725 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid | |
CAS RN |
180976-94-7 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

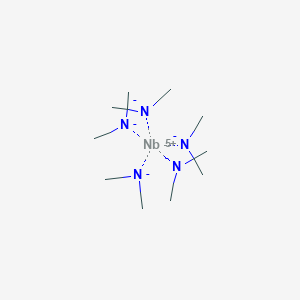
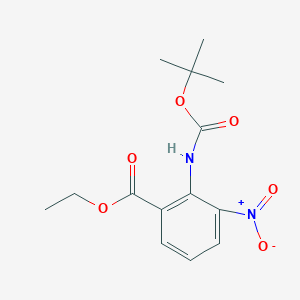
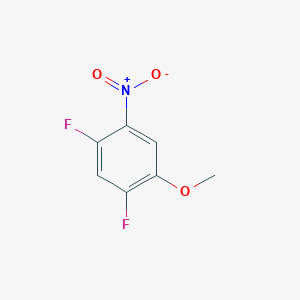
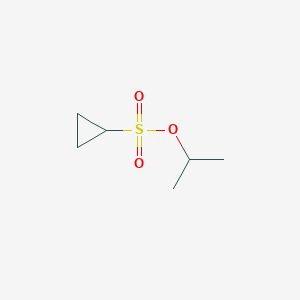
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
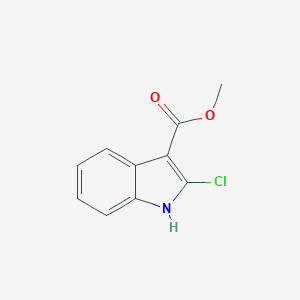
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
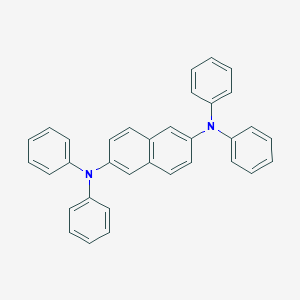
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
